Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For improved efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and ester group can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenylmethylamine: Contains the bromine atom but lacks the piperidine ring, affecting its overall pharmacological profile.
Uniqueness
Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate is unique due to the combination of the piperidine ring, bromine atom, and ester group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C15H20BrNO2 |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(7-4-8-17-11-15)10-12-5-3-6-13(16)9-12/h3,5-6,9,17H,2,4,7-8,10-11H2,1H3 |
InChI Key |
BJWPXVFVOSNDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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